N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-24-18-11-6-9-15(18)17(23-24)13-25(14-7-2-3-8-14)21(26)20-22-16-10-4-5-12-19(16)27-20/h4-5,10,12,14H,2-3,6-9,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEUCBVQBODZLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, which is known for its diverse biological properties, combined with a cyclopentyl group and a tetrahydrocyclopenta[c]pyrazole moiety. Its molecular formula is , and it has a molecular weight of approximately 409.5 g/mol. The structural complexity contributes to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₅O₂S |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 2034544-21-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the cyclopentyl group via alkylation processes.
- Final coupling reactions to achieve the target compound.
Characterization of the synthesized compound is performed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cytotoxicity Assays: The MTT assay has been employed to evaluate cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Results from studies suggest that thiazole derivatives can inhibit cell proliferation effectively with IC50 values indicating potent activity against these cell lines .
| Compound | HepG-2 IC50 (µg/mL) | HCT-116 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) |
|---|---|---|---|
| N-cyclopentyl... | 4.24 ± 0.3 | 7.35 ± 0.4 | 2.99 ± 0.2 |
| Doxorubicin | 0.36 ± 0.04 | 0.49 ± 0.07 | 0.35 ± 0.03 |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that thiazole derivatives exhibit antibacterial effects comparable to established antibiotics like gentamicin .
Anti-inflammatory Activity
In addition to its antitumor and antimicrobial properties, preliminary studies suggest that this compound may possess anti-inflammatory effects as well. The inhibition of carrageenan-induced edema in animal models indicates potential therapeutic applications in inflammatory diseases .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer progression and inflammation.
Case Studies and Research Findings
Several studies have reported on the biological activity of thiazole-based compounds:
- Synthesis and Evaluation: A study focused on synthesizing various thiazole derivatives showed that many exhibited significant cytotoxicity against cancer cell lines with some achieving IC50 values below 10 µg/mL .
- Antibacterial Studies: Another research highlighted the antibacterial efficacy of thiazoles against common pathogens such as Staphylococcus aureus and Escherichia coli, reinforcing their potential as therapeutic agents .
- Anti-inflammatory Effects: In vivo studies demonstrated that certain thiazole derivatives could significantly reduce inflammation in animal models through inhibition of pro-inflammatory cytokines .
Scientific Research Applications
Medicinal Chemistry
N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide has shown promising biological activities that suggest potential therapeutic applications. Preliminary studies indicate that compounds with similar structures exhibit:
- Anticancer Activity: Some derivatives have demonstrated efficacy against various cancer cell lines.
- Anti-inflammatory Properties: The compound may inhibit pathways involved in inflammation.
- Antimicrobial Effects: Certain analogs have shown activity against bacterial strains.
These findings position the compound as a candidate for further pharmacological studies aimed at developing new therapeutic agents.
Biological Studies
The compound's unique structure allows it to interact with specific molecular targets, leading to various biological effects. Research into its mechanism of action is ongoing, with studies focusing on:
- Target Identification: Understanding which proteins or pathways the compound interacts with can elucidate its therapeutic potential.
- Bioavailability Studies: Investigating how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
Material Science
Beyond its biological applications, this compound could also have implications in material science. Its structural features may allow it to serve as:
- Building Blocks for Polymers: The compound can be used as a precursor for synthesizing novel polymeric materials.
- Functional Coatings: Its unique chemical properties may enable the development of coatings with specific functionalities.
Case Studies and Research Findings
Several studies have investigated the applications of compounds similar to this compound:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored derivatives of benzo[d]thiazole compounds and their anticancer properties. The results indicated that modifications to the benzo[d]thiazole ring significantly enhanced cytotoxicity against breast cancer cell lines .
Case Study 2: Anti-inflammatory Mechanisms
Research in Pharmacology Reports examined the anti-inflammatory effects of pyrazole derivatives. The study found that specific substitutions on the pyrazole ring could modulate inflammatory pathways effectively .
Case Study 3: Synthesis and Characterization
A comprehensive synthesis route was developed for similar compounds involving cyclopentyl and thiazole derivatives. This research focused on optimizing reaction conditions to improve yield and purity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications: Benzo[d]thiazole vs. Thiophene
A structurally related analog, N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide (), replaces the benzo[d]thiazole-2-carboxamide group with a thiophene-linked acetamide. Key differences include:
- Hydrogen Bonding : The carboxamide group in the target compound may participate in stronger hydrogen bonding compared to the acetamide group in the thiophene analog.
Table 1: Structural Comparison
Comparison with Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () share substituents like cyano and nitro groups but differ in core structure. These derivatives exhibit:
- Higher Molecular Complexity : Additional ester and nitrophenyl groups increase molecular weight and steric hindrance.
Pharmacological and Physicochemical Considerations
While biological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Lipophilicity : The cyclopentyl and tetrahydrocyclopenta[c]pyrazole groups in the target compound likely enhance lipophilicity, improving membrane permeability compared to polar tetrahydroimidazo[1,2-a]pyridine derivatives .
- Metabolic Stability : The benzo[d]thiazole core may confer greater metabolic stability than thiophene, which is prone to oxidative metabolism .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide?
- Methodological Answer: The synthesis typically involves multi-step protocols, starting with the preparation of the cyclopenta[c]pyrazole core via [3+2] cycloaddition reactions. Subsequent alkylation with a benzothiazole-carboxamide derivative is performed under basic conditions (e.g., NaOAc or K₂CO₃). Critical steps include optimizing reaction temperatures (40–80°C) and solvent selection (DMF or THF) to enhance yield. Purification via column chromatography with gradient elution (hexane/EtOAc) is recommended to isolate intermediates .
Q. How is structural characterization of this compound achieved post-synthesis?
- Methodological Answer: Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration ratios, focusing on the cyclopentyl (δ 1.5–2.5 ppm) and benzothiazole (δ 7.5–8.5 ppm) regions .
- HRMS : Confirm molecular weight with <2 ppm error .
- IR Spectroscopy : Validate carbonyl (C=O, ~1650 cm⁻¹) and thiazole ring vibrations (~1450 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer: Screen for antimicrobial or antioxidant activity using:
- Microdilution assays (MIC determination against Gram+/Gram– bacteria) .
- DPPH radical scavenging assays to assess antioxidant potential, with IC₅₀ calculations .
- Control for pH-dependent activity variations, as seen in structurally related carboxamides .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during cyclopenta[c]pyrazole synthesis?
- Methodological Answer: Byproducts often arise from incomplete cycloaddition or over-alkylation. Strategies include:
- Temperature modulation : Lowering reaction temperatures (e.g., 0°C) to stabilize intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity .
- In-situ monitoring : Use TLC or HPLC to track reaction progress and halt at optimal conversion .
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs). Validate with:
- MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
- QSAR modeling : Corrogate electronic descriptors (HOMO/LUMO) with bioactivity data from analogues .
Q. How should researchers resolve contradictions in observed biological activity across studies?
- Methodological Answer: Discrepancies may stem from assay conditions or impurity profiles. Address by:
- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion .
- Purity validation : Re-test compounds after HPLC purification (>98% purity) .
- pH profiling : Adjust buffer systems (pH 5–9) to mimic physiological variability .
Q. What strategies enable regioselective functionalization of the benzothiazole moiety?
- Methodological Answer: To target specific positions (e.g., C-2 vs. C-6 on benzothiazole):
- Directing groups : Introduce temporary substituents (e.g., –NO₂) to steer electrophilic substitution .
- Cross-coupling : Use Suzuki-Miyaura reactions with Pd catalysts for C–C bond formation at pre-functionalized sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
